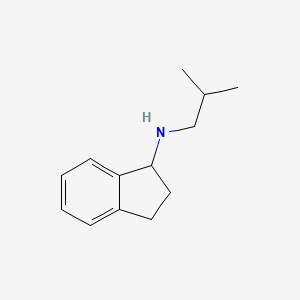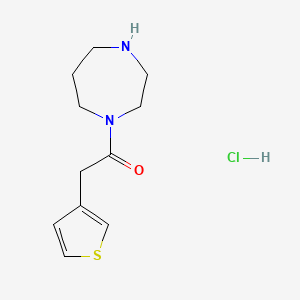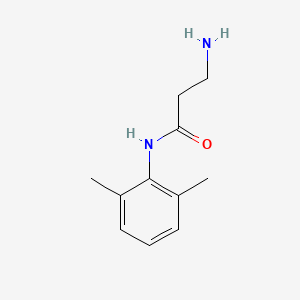
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- is a complex organic compound with a unique structure that combines both aromatic and aliphatic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- typically involves multi-step organic reactions. One common method includes the reduction of 1-naphthylamine derivatives followed by cyclization with thiazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted naphthylamine derivatives, which can further undergo cyclization or polymerization to form more complex structures .
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-5,6,7,8-tetrahydronaphthalene
- 5-Aminotetralin
- 1,2,3,4-Tetrahydro-5-naphthylamine
Uniqueness
Compared to these similar compounds, 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- stands out due to its unique thiazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102280-47-7 |
|---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h3,6,8H,1-2,4-5,7,9-10H2,(H,15,16) |
InChI-Schlüssel |
UOMFLZNHLUVGJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)



![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)

![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
